
4-(Quinolin-6-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-6-yl)butanoic acid is an organic compound that features a quinoline ring attached to a butanoic acid chain The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-6-yl)butanoic acid typically involves the formation of the quinoline ring followed by the attachment of the butanoic acid chain. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-6-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
4-(Quinolin-6-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(Quinolin-6-yl)butanoic acid and its derivatives involves interactions with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to the disruption of cellular processes in bacteria and cancer cells, making these compounds effective antimicrobial and anticancer agents .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the butanoic acid chain.
4-Hydroxyquinoline: A derivative with a hydroxyl group at position 4.
Quinoline N-oxide: An oxidized form of quinoline.
Uniqueness: 4-(Quinolin-6-yl)butanoic acid is unique due to the presence of the butanoic acid chain, which can influence its solubility, reactivity, and biological activity. This structural feature allows for the development of derivatives with specific properties tailored for various applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-quinolin-6-ylbutanoic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)5-1-3-10-6-7-12-11(9-10)4-2-8-14-12/h2,4,6-9H,1,3,5H2,(H,15,16) |
InChI Key |
XPZOWNHJPRDABA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCCC(=O)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



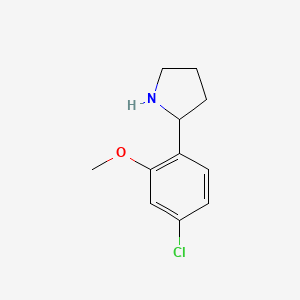
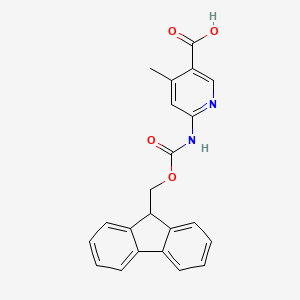
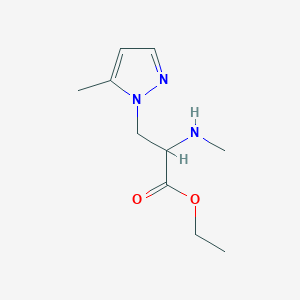

![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
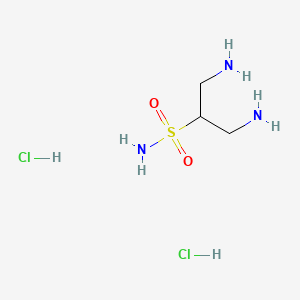
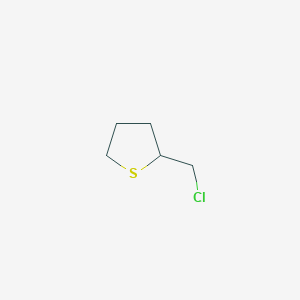

![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(methoxycarbonyl)furan-2-yl]propanoicacid](/img/structure/B13542745.png)
![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
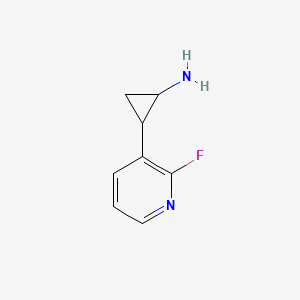

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
